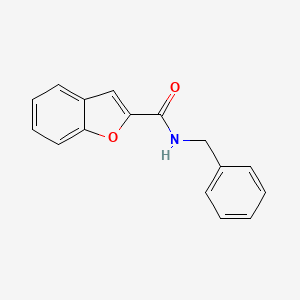

N-benzyl-1-benzofuran-2-carboxamide

説明

Structure

3D Structure

特性

IUPAC Name |

N-benzyl-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c18-16(17-11-12-6-2-1-3-7-12)15-10-13-8-4-5-9-14(13)19-15/h1-10H,11H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXXKUMAFAKTNRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Benzyl 1 Benzofuran 2 Carboxamide and Its Analogues

Historical Context and Evolution of Benzofuran-2-carboxamide (B1298429) Synthesis

The journey of benzofuran (B130515) synthesis began with Perkin's synthesis from coumarin. jocpr.com Over the years, the methods have evolved significantly, moving from classical cyclization reactions to modern catalytic approaches. Early methods often required harsh conditions and offered limited substituent tolerance. The advent of transition-metal catalysis, particularly palladium-catalyzed reactions, revolutionized the field, enabling milder reaction conditions and broader functional group compatibility. rsc.orgnobelprize.org The development of methods for the direct C-H functionalization of the benzofuran core represents a major advancement, offering more efficient and atom-economical routes to substituted derivatives. nih.govmdpi.com

Classical Approaches to Constructing the Benzofuran Core

Classical methods for constructing the benzofuran nucleus are foundational to the synthesis of N-benzyl-1-benzofuran-2-carboxamide. These approaches typically involve the formation of the heterocyclic ring from acyclic precursors.

A variety of cyclization reactions have been employed to synthesize the benzofuran ring system. mdpi.com

Acid-catalyzed Cyclizations: These reactions often involve the dehydration of a precursor containing a carbonyl group. rsc.org For example, the cyclization of α-aryloxycarbonyl compounds is a common strategy. oregonstate.edu Polyphosphoric acid (PPA) is a frequently used catalyst for such transformations. wuxiapptec.com

Carbonylative Cyclizations: These methods, often involving Sonogashira reactions, construct the benzofuran ring by incorporating a carbonyl group. mdpi.com

Heck-type Cyclizations: Intramolecular Heck reactions provide a powerful tool for the synthesis of benzofuran derivatives. mdpi.comacs.org

Photocyclizations: Light-induced cyclization of α-phenylketones is another established method. rsc.org

Radical Cyclizations: Free radical-mediated cyclizations offer a unique approach to constructing the benzofuran scaffold, sometimes enabling the synthesis of complex polycyclic systems. nih.govmdpi.com

A summary of various cyclization strategies is presented in the table below.

| Cyclization Type | Precursor Type | Catalyst/Reagent | Reference(s) |

| Acid-catalyzed | α-aryloxycarbonyl compounds | Polyphosphoric acid (PPA) | rsc.orgoregonstate.eduwuxiapptec.com |

| Carbonylative | o-halophenols and alkynes | Palladium catalysts | mdpi.com |

| Heck-type | Alkenes | Palladium catalysts | mdpi.comacs.org |

| Photocyclization | α-phenylketones | UV light | rsc.org |

| Radical Cyclization | Various precursors | Radical initiators | nih.govmdpi.com |

Palladium-catalyzed cross-coupling reactions have become indispensable in modern organic synthesis, and the construction of the benzofuran ring is no exception. nobelprize.org These methods offer high efficiency and functional group tolerance. rsc.org

A prominent example is the coupling of o-halophenols with terminal alkynes, a reaction that can proceed in a single step to afford the benzofuran product. rsc.orgelsevier.es This approach, often referred to as a modified Castro-Stephens reaction, typically utilizes a palladium catalyst in conjunction with a copper(I) co-catalyst. elsevier.es The Suzuki and Negishi reactions have also been adapted for the synthesis of benzofurans, demonstrating the versatility of palladium catalysis. nobelprize.org The Sonogashira coupling, in particular, has been widely used to couple o-iodophenols with terminal alkynes, followed by cyclization to form the benzofuran ring. rsc.org

Direct Amidation and Functionalization of Benzofuran-2-carboxylic Acid Precursors

Once the benzofuran-2-carboxylic acid core is established, the final step in the synthesis of this compound is the formation of the amide bond. This is typically achieved through direct amidation methods.

Standard coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are effective for this transformation. nih.gov The reaction involves activating the carboxylic acid, followed by nucleophilic attack by benzylamine (B48309). Alternatively, the carboxylic acid can be converted to the corresponding acid chloride, typically using oxalyl chloride or thionyl chloride, which then readily reacts with benzylamine to form the desired amide. nih.gov

Recent research has also focused on the direct functionalization of pre-formed benzofuran-2-carboxamides. For instance, the use of a directing group, such as 8-aminoquinoline (B160924), allows for the palladium-catalyzed C-H arylation at the C3 position of the benzofuran ring. nih.govmdpi.comnih.gov

Advanced Synthetic Routes to this compound Derivatives

Modern synthetic chemistry continues to provide more efficient and versatile methods for the preparation of complex molecules like this compound derivatives.

While traditional amidation methods are reliable, catalytic approaches offer advantages in terms of atom economy and milder reaction conditions. Zirconium tetrachloride (ZrCl₄) has been shown to catalyze the direct amide formation from unactivated carboxylic acids and amines. rsc.org

A particularly innovative strategy involves a palladium-catalyzed C-H arylation followed by a transamidation reaction. mdpi.comchemrxiv.orgchemrxiv.orgdiva-portal.org In this approach, an 8-aminoquinoline (8-AQ) auxiliary is first installed on the benzofuran-2-carboxylic acid. chemrxiv.org This directing group facilitates the palladium-catalyzed arylation at the C3 position. mdpi.comchemrxiv.org Subsequently, the 8-AQ group can be cleaved and replaced with another amine, such as benzylamine, through a one-pot, two-step transamidation procedure. nih.govmdpi.com This method allows for the late-stage diversification of the amide functionality. nih.govnih.gov

The table below summarizes the yields for a two-step transamidation of a C-H arylated benzofuran product with different amines. chemrxiv.org

| Amine | Product | Yield (%) |

| Benzylamine | 4a | 75 |

| Piperonylamine | 4b | 84 |

Green Chemistry Approaches (e.g., Eco-friendly solvents, Microwave-assisted synthesis)

In recent years, the principles of green chemistry have been increasingly integrated into the synthesis of benzofuran derivatives to minimize environmental impact. This involves the use of eco-friendly solvents and energy-efficient techniques like microwave irradiation.

Eco-friendly Solvents: The use of non-traditional, greener solvents is a key strategy in sustainable chemistry. Deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and ethylene (B1197577) glycol (ChCl:EG), have been successfully employed in the one-pot synthesis of benzofuran derivatives. acs.orgnih.gov These solvents are advantageous due to their ability to stabilize polar intermediates and accelerate chemical transformations. nih.gov For instance, the copper-iodide catalyzed reaction of o-hydroxy aldehydes, amines, and alkynes proceeds efficiently in ChCl:EG, yielding a variety of benzofuran derivatives in good to excellent yields (70–91%). nih.gov

Water, the most benign solvent, has also been utilized. A copper-TMEDA catalyzed transformation of certain ketone derivatives into benzofurans can be performed in water without the need for organic cosolvents, offering a sustainable protocol. organic-chemistry.org Another green approach involves solvent-free or solvent-drop grinding methods. The synthesis of benzofuran-based pyrazoles has been achieved using the solvent-drop grinding method with 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govmdpi.com A series of biologically significant benzofuran-2-carboxamides have been synthesized using a microwave-assisted one-pot parallel approach that combines O-alkylation and Knoevenagel condensation. researchgate.net

Furthermore, the Perkin rearrangement, a key step in forming the benzofuran core, has been effectively conducted under microwave-assisted conditions to prepare benzofuran-2-carboxylic acids, which are direct precursors to N-substituted benzofuran-2-carboxamides. nih.govnih.gov For example, this method was used in the synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides. nih.gov Similarly, benzofuran-3(2H)-ones have been synthesized rapidly in yields of 43% to 58% using microwave heating. researchgate.net

Interactive Table: Green Synthesis Methodologies for Benzofuran Analogues

| Method | Key Features | Catalyst/Reagents | Solvent | Example Application | Reference(s) |

|---|---|---|---|---|---|

| Deep Eutectic Solvents | Stabilizes polar intermediates; speeds up reactions. | Copper Iodide | Choline chloride-ethylene glycol (ChCl:EG) | One-pot synthesis of various benzofuran derivatives. | acs.orgnih.gov |

| Aqueous Synthesis | Eco-friendly; avoids organic solvents. | Copper-TMEDA | Water | Synthesis of benzofurans from ketone derivatives. | organic-chemistry.org |

| Grinding Method | Solvent-drop or solvent-free conditions. | DABCO | Minimal/None | Synthesis of benzofuran-based pyrazoles. | researchgate.net |

| Microwave-Assisted Synthesis | Rapid reaction times; improved yields. | Various | DMF, None | Synthesis of benzofuran-2-carboxamides and precursors. | researchgate.netnih.govnih.govresearchgate.net |

Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial parts of all starting materials. This approach is valued for its atom economy, operational simplicity, and ability to rapidly generate molecular complexity.

A notable example is the one-pot, five-component synthesis of tetrazole-benzofuran hybrids. rsc.org This process combines a Ugi-azide MCR with a subsequent intramolecular cyclization catalyzed by a Palladium/Copper system. rsc.org This method is remarkable for its high bond-forming efficiency, creating six new bonds (two C–C, two C–N, one N–N, and one C–O) in a single pot to yield highly substituted benzofurans at the 2-position. rsc.org

Simpler, three-component reactions are also prevalent. A copper-catalyzed one-pot reaction between o-hydroxy aldehydes, various amines, and diversely substituted alkynes provides a direct route to substituted benzofurans. acs.orgnih.gov Another efficient one-pot method involves the reaction of acyl chlorides, phosphorus ylides, and o-iodophenols in the presence of a copper catalyst to rapidly synthesize functionalized benzofurans. organic-chemistry.org

Interactive Table: Multi-Component Reactions for Benzofuran Synthesis

| Reaction Type | Components | Catalyst | Key Feature | Reference(s) |

|---|---|---|---|---|

| Five-Component | Isocyanide, Amine, Aldehyde, Azide, o-Iodophenol | Pd/Cu | Ugi-azide reaction coupled with intramolecular cyclization; forms 6 new bonds. | rsc.org |

| Three-Component | o-Hydroxy Aldehydes, Amines, Alkynes | Copper Iodide | One-pot synthesis in a deep eutectic solvent. | acs.orgnih.gov |

| Three-Component | Acyl Chlorides, Phosphorus Ylides, o-Iodophenols | Copper | Rapid access to functionalized benzofurans. | organic-chemistry.org |

Regioselectivity and Stereochemical Considerations in Synthesis

The biological activity of benzofuran derivatives is often highly dependent on the substitution pattern of the heterocyclic ring. Therefore, controlling the regioselectivity (where substituents are placed) and stereochemistry (the 3D arrangement of atoms) is a critical aspect of their synthesis.

Achieving regiochemical control is essential for creating specific isomers. Several strategies have been developed to direct substituents to desired positions on the benzofuran core.

A common challenge in benzofuran synthesis arises during intramolecular cyclization when multiple reaction sites are available. In such cases, the outcome is often governed by sterics; cyclization typically favors the sterically less-hindered position. nsf.gov However, when steric factors are not dominant, mixtures of regioisomers can form. nsf.gov

To overcome this, modern methods employ directing groups to achieve high regioselectivity. For instance, an 8-aminoquinoline (8-AQ) directing group can be temporarily installed on a benzofuran-2-carboxamide precursor. nih.govmdpi.com Using a palladium catalyst, this group directs the selective C-H arylation to the C3 position of the benzofuran ring. nih.govmdpi.com The directing group can then be efficiently removed and replaced with other functionalities, providing a modular route to diverse C3-substituted benzofuran-2-carboxamides. nih.govmdpi.com

Catalyst control is another powerful tool for regioselectivity. Rhodium catalysts have been used for the C4-vinylation of salicylic (B10762653) acid derivatives, enabling the synthesis of C4-substituted benzofurans. acs.orgnih.gov Similarly, ruthenium catalysts can chemo- and regioselectively promote the 5-endo cyclization of specific benzannulated alcohols to yield benzofurans. organic-chemistry.org A novel approach using 3-hydroxy-2-pyrones and nitroalkenes allows for the synthesis of phenols that cyclize to benzofuranones with a programmable substitution pattern at any position, offering excellent regiocontrol. nsf.gov

Interactive Table: Strategies for Regiocontrol in Benzofuran Synthesis

| Strategy | Method | Target Position | Key Feature | Reference(s) |

|---|---|---|---|---|

| Steric Hindrance | Intramolecular Cyclization | Varies | Favors the least sterically hindered product. | nsf.gov |

| Directing Group | Pd-catalyzed C-H Arylation | C3 | Use of a removable 8-aminoquinoline (8-AQ) group. | nih.govmdpi.com |

| Catalyst Control | Rh-mediated Vinylene Transfer | C4 | Reaction of vinyl carbonate with meta-salicylic acid derivatives. | acs.orgnih.gov |

| Precursor Design | Diels-Alder/Cyclization | Any | Reaction of 3-hydroxy-2-pyrones with nitroalkenes for programmable substitution. | nsf.gov |

The synthesis of enantiomerically pure compounds is crucial when targeting biological systems that are inherently chiral. While many synthetic routes to benzofurans result in achiral products, methods for inducing chirality are an area of active research.

The rhodium-catalyzed multicomponent synthesis of optically active organic compounds has been noted in the context of benzofuran synthesis, indicating that chiral induction is feasible within this class of molecules. acs.orgnih.gov This suggests that by using chiral ligands or catalysts, it is possible to control the stereochemical outcome of reactions that form the benzofuran core or introduce chiral centers onto it.

However, specific, detailed methodologies for achieving chiral induction in the direct synthesis of this compound derivatives are not extensively documented in the reviewed literature. The applicability is generally established for the broader benzofuran family, pointing towards the potential for developing such stereoselective syntheses for specific target molecules like this compound in the future.

Structural Elucidation and Advanced Spectroscopic Characterization of N Benzyl 1 Benzofuran 2 Carboxamide

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a cornerstone technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For N-benzyl-1-benzofuran-2-carboxamide, the expected molecular formula is C₁₆H₁₃NO₂. vulcanchem.com The calculated exact mass for the neutral molecule is 251.0946 g/mol . nih.gov HRMS analysis provides an experimentally determined mass that is compared to the theoretical mass. A close correlation between the experimental and theoretical values, typically within a few parts per million (ppm), confirms the elemental composition and rules out other potential formulas with the same nominal mass. This level of precision is crucial for the unequivocal identification of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed molecular structure of this compound in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Proton NMR (¹H NMR) spectroscopy reveals the number of distinct proton environments and their neighboring protons. nih.gov The chemical shift (δ) of each proton signal indicates its electronic environment, while the splitting pattern (multiplicity) arises from spin-spin coupling with adjacent protons, providing information about connectivity. ubc.ca

In a typical ¹H NMR spectrum of this compound, the aromatic protons of the benzofuran (B130515) and benzyl (B1604629) groups resonate in the downfield region, generally between δ 7.2 and 7.8 ppm. The methylene (B1212753) protons (CH₂) of the benzyl group typically appear as a doublet around δ 4.65 ppm, with the splitting caused by coupling to the adjacent amide proton (NH). rsc.org The amide proton itself often appears as a broad singlet or a triplet, depending on the solvent and concentration, due to quadrupole effects and chemical exchange. The specific chemical shifts and coupling constants (J-values) are critical for assigning each proton to its specific position in the molecule. nih.gov For instance, the protons on the benzofuran ring will exhibit a characteristic splitting pattern based on their ortho, meta, and para relationships.

Table 1: Representative ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| ~7.8-7.2 | Multiplet | - | Aromatic Protons (Benzofuran & Benzyl) |

| ~6.4 | Broad Singlet | - | NH (Amide) |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific NMR instrument used. rsc.org

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments in the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and the electronegativity of the atoms attached to it.

For this compound, the carbonyl carbon (C=O) of the amide group is typically the most downfield signal, appearing around δ 160-170 ppm. The aromatic carbons of the benzofuran and benzyl rings resonate in the range of approximately δ 110-140 ppm. rsc.orgchemicalbook.comchemicalbook.com The carbon of the methylene group (CH₂) in the benzyl moiety typically appears further upfield, around δ 44 ppm. rsc.org

Table 2: Representative ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~167.5 | C=O (Amide) |

| ~138.2-127.1 | Aromatic Carbons |

Note: The exact chemical shifts can vary based on the solvent and instrumental parameters. rsc.org

Two-dimensional (2D) NMR experiments are instrumental in establishing the complete connectivity and spatial arrangement of the atoms in this compound. slideshare.net

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu Cross-peaks in a COSY spectrum connect the signals of coupled protons, which is invaluable for tracing the proton-proton networks within the benzofuran and benzyl ring systems and confirming the coupling between the NH and CH₂ protons. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) : These experiments correlate the chemical shifts of protons with the directly attached carbon atoms. sdsu.eduyoutube.com Each cross-peak in an HSQC/HMQC spectrum links a proton signal to the signal of the carbon it is bonded to, allowing for the unambiguous assignment of carbon signals based on the already assigned proton signals. scielo.br

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals correlations between protons and carbons that are separated by two or three bonds (long-range couplings). sdsu.eduyoutube.com HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the different fragments of the molecule. For example, it can show correlations from the methylene protons to the carbonyl carbon and to carbons in the benzyl ring, confirming the N-benzyl carboxamide linkage. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. researchgate.net NOESY is crucial for determining the three-dimensional conformation of the molecule in solution by observing through-space interactions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds. nist.gov

In the IR spectrum of this compound, several characteristic absorption bands are expected:

N-H Stretch : A sharp or moderately broad absorption band in the region of 3300-3500 cm⁻¹ is indicative of the N-H bond in the secondary amide. rsc.org

C=O Stretch (Amide I band) : A strong, sharp absorption band typically appears in the range of 1630-1680 cm⁻¹. This is one of the most characteristic peaks in the spectrum. nih.gov

N-H Bend (Amide II band) : This band, resulting from the bending of the N-H bond, is usually found around 1515-1570 cm⁻¹.

Aromatic C-H Stretch : These absorptions are typically observed as a group of weak to medium bands just above 3000 cm⁻¹.

Aromatic C=C Stretch : Multiple sharp bands of variable intensity appear in the 1450-1600 cm⁻¹ region, corresponding to the carbon-carbon double bond stretching within the aromatic rings.

C-O-C Stretch : The stretching vibration of the ether linkage in the benzofuran ring is expected to show a strong band in the 1000-1300 cm⁻¹ region. chemicalbook.comnist.gov

Table 3: Characteristic IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Functional Group |

|---|---|

| 3300-3500 | N-H Stretch (Amide) |

| >3000 | Aromatic C-H Stretch |

| 1630-1680 | C=O Stretch (Amide I) |

| 1515-1570 | N-H Bend (Amide II) |

| 1450-1600 | Aromatic C=C Stretch |

X-ray Crystallography for Solid-State Structure Determination

For this compound, a crystal structure would reveal the planarity of the benzofuran ring system and the relative orientation of the benzyl group with respect to the carboxamide linkage. nih.gov It would also provide details about intermolecular interactions, such as hydrogen bonding involving the amide N-H and C=O groups, which dictate the packing of the molecules in the crystal lattice. researchgate.net The data obtained from X-ray crystallography, including unit cell dimensions and atomic coordinates, serves as the ultimate proof of the molecular structure.

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Carbon-13 |

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

In the solid state, molecules arrange themselves in a highly ordered lattice, governed by a network of intermolecular interactions. For this compound, these interactions are expected to be dominated by hydrogen bonding and π-π stacking. nih.gov

Hydrogen Bonding: The secondary amide group (-CONH-) is a classic hydrogen bond donor (the N-H group) and acceptor (the C=O group). researchgate.net This allows for the formation of robust intermolecular hydrogen bonds, which are fundamental in dictating the crystal packing of many organic molecules. In the case of this compound, the N-H group of one molecule can form a hydrogen bond with the carbonyl oxygen of a neighboring molecule.

Insight into the specific nature of these interactions can be drawn from the crystal structure of the closely related compound, 1-benzofuran-2-carboxylic acid. In its crystalline form, the carboxylic acid molecules form strong O-H···O hydrogen bonds, creating dimeric structures. researchgate.net For the title amide, a similar, albeit different, hydrogen bonding network is anticipated. The N-H···O=C hydrogen bonds would likely create chains or sheets of molecules within the crystal lattice.

A hypothetical data table summarizing the likely intermolecular interactions in the crystal lattice of this compound, based on data from related structures, is presented below.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Geometry |

| Hydrogen Bond | N-H (amide) | O=C (amide) | 2.8 - 3.2 | Linear or near-linear |

| π-π Stacking | Benzofuran ring | Benzofuran ring | 3.5 - 3.8 | Parallel-displaced or T-shaped |

| π-π Stacking | Phenyl ring | Phenyl ring | 3.5 - 3.8 | Parallel-displaced or T-shaped |

| C-H···π Interaction | C-H (benzyl/benzofuran) | Aromatic ring (phenyl/benzofuran) | 2.5 - 2.9 (H to ring centroid) | Variable |

Conformational Analysis in the Crystalline State

The conformation of this compound in the crystalline state refers to the specific spatial arrangement of its atoms. This is largely determined by the torsion angles around its single bonds. The molecule possesses several rotatable bonds, leading to potential conformational isomers (conformers). researchgate.net

The angle between the benzofuran ring and the carboxamide group.

The angle between the carboxamide group and the benzyl group.

Studies on related N-substituted benzamides have shown that the planarity of the amide group is a significant factor. nih.gov The carboxamide moiety itself is generally planar or near-planar to maximize resonance stabilization. The orientation of the benzofuran and benzyl groups relative to this amide plane will be a result of a balance between steric hindrance and the optimization of intermolecular interactions within the crystal. Theoretical and experimental investigations on similar benzamides have revealed that non-planar conformations are common, with the aromatic rings often twisted out of the plane of the amide group to relieve steric strain. nih.gov For this compound, it is expected that the benzofuran and phenyl rings would adopt a twisted conformation relative to each other to minimize steric clashes.

Advanced Spectroscopic Techniques for Specialized Structural Insights (e.g., Vibrational Circular Dichroism for Chiral Derivatives)

While standard spectroscopic methods like NMR and IR provide valuable structural information, more advanced techniques can offer deeper insights, especially for complex molecules or those with chiral centers.

Vibrational Circular Dichroism (VCD): VCD is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov This technique is exquisitely sensitive to the three-dimensional arrangement of atoms and can be used to determine the absolute configuration of chiral molecules in solution. nih.gov

This compound itself is not chiral. However, if a chiral center were introduced into the molecule, for example, by substitution on the benzyl group's methylene bridge or on the benzofuran ring, the resulting enantiomers would be distinguishable by VCD. The VCD spectrum of a chiral molecule is a unique fingerprint of its absolute configuration.

The amide I band (primarily C=O stretch) in the IR spectrum is particularly informative in VCD studies of amides and peptides. nih.govaip.org The sign and intensity of the VCD signal for the amide I vibration are highly sensitive to the local chiral environment and the conformation of the amide backbone. aip.org

A hypothetical VCD application for a chiral derivative of this compound could involve the following steps:

Synthesis of a chiral derivative, for instance, N-((R)-1-phenylethyl)-1-benzofuran-2-carboxamide.

Measurement of the experimental VCD spectrum of the synthesized compound.

Computational modeling (using methods like Density Functional Theory, DFT) to predict the VCD spectra for both the (R) and (S) enantiomers.

Comparison of the experimental spectrum with the calculated spectra to unambiguously assign the absolute configuration of the synthesized molecule.

The table below illustrates the kind of data that would be obtained from a VCD analysis of a chiral amide.

| Vibrational Mode | Frequency (cm⁻¹) | IR Absorption (AU) | VCD (ΔA x 10⁻⁵) | Assignment |

| Amide I | ~1650 | Strong | +/- (sign depends on chirality and conformation) | C=O stretch |

| Amide II | ~1550 | Moderate | +/- | N-H bend and C-N stretch |

| Aromatic C-H stretch | ~3000-3100 | Weak-Moderate | +/- | Aromatic C-H vibrations |

This advanced spectroscopic approach would provide invaluable, detailed structural information that is not accessible through more conventional techniques.

Computational and Theoretical Chemistry Studies of N Benzyl 1 Benzofuran 2 Carboxamide

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to investigating the electronic properties that govern the behavior of N-benzyl-1-benzofuran-2-carboxamide. These calculations provide a static, ground-state view of the molecule's electron distribution and energy levels.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. By finding the structure with the minimum energy, DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles.

For related compounds like 1-benzofuran-2-carboxylic acid, studies have been performed using the B3LYP functional with a 6-31G(d,p) basis set to achieve geometry optimization. researchgate.net A similar approach for this compound would yield its lowest energy conformation. The optimization process involves iterative calculations until a true energy minimum is reached, confirmed by the absence of imaginary vibrational frequencies. researchgate.net The resulting geometric parameters are crucial for understanding the molecule's steric and electronic properties.

Below is an illustrative table of the type of geometric parameters that would be obtained from such a DFT calculation, with expected values based on the analysis of its precursor, 1-benzofuran-2-carboxylic acid. researchgate.net

Interactive Table: Predicted Geometric Parameters for this compound

| Parameter | Atom Connection | Predicted Bond Length (Å) | Predicted Bond Angle (°) |

|---|---|---|---|

| Bond Length | C=O (amide) | ~1.23 | - |

| Bond Length | C-N (amide) | ~1.35 | - |

| Bond Length | N-CH₂ (benzyl) | ~1.46 | - |

| Bond Length | C-O (furan) | ~1.37 | - |

| Bond Angle | O=C-N (amide) | - | ~123 |

| Bond Angle | C-N-C (amide-benzyl) | - | ~122 |

| Dihedral Angle | Benzofuran-Amide | - | Defines planarity/twist |

Note: The values presented are illustrative and represent typical data obtained from DFT calculations on similar structures. Actual values would require a specific calculation for this molecule.

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and kinetic stability. physchemres.org The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to reaction and has higher polarizability. physchemres.org

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactive tendencies. These include ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (μ), global hardness (η), and global softness (S). researchgate.net

Computational studies on the precursor 1-benzofuran-2-carboxylic acid have determined these values, providing a basis for predicting the properties of this compound. researchgate.net

Interactive Table: Predicted Global Reactivity Descriptors for this compound

| Descriptor | Formula | Significance | Illustrative Value (eV) |

|---|---|---|---|

| E(HOMO) | - | Electron-donating ability | ~ -6.4 |

| E(LUMO) | - | Electron-accepting ability | ~ -1.6 |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | Chemical reactivity/stability | ~ 4.8 |

| Ionization Potential (I) | -E(HOMO) | Energy to remove an electron | ~ 6.4 |

| Electron Affinity (A) | -E(LUMO) | Energy released when gaining an electron | ~ 1.6 |

| Electronegativity (χ) | (I + A) / 2 | Power to attract electrons | ~ 4.0 |

| Chemical Potential (μ) | -(I + A) / 2 | Electron escaping tendency | ~ -4.0 |

| Global Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution | ~ 2.4 |

Note: Values are illustrative, based on data for 1-benzofuran-2-carboxylic acid, and serve as examples of expected results. researchgate.net

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, visually identifying regions that are rich or deficient in electrons. researchgate.net

The MEP map uses a color scale to indicate potential values:

Red: Regions of most negative potential, rich in electrons. These are the preferred sites for electrophilic attack. researchgate.net

Blue: Regions of most positive potential, electron-deficient. These are susceptible to nucleophilic attack.

Green: Regions of neutral or zero potential.

For this compound, the MEP surface would likely show a significant negative potential (red) around the carbonyl oxygen of the amide group, making it a prime site for interaction with electrophiles or hydrogen bond donors. The hydrogen atom on the amide nitrogen would exhibit a positive potential (blue), indicating its susceptibility to nucleophilic attack or its role as a hydrogen bond donor. The aromatic rings would show negative potential above and below the plane due to π-electrons. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

While quantum chemical calculations analyze a static, minimized structure, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of different molecular conformations and their relative stabilities in various environments (e.g., in a solvent or interacting with a biological target).

For this compound, MD simulations would be particularly useful for analyzing the flexibility of the molecule, especially the rotational freedom around the C-N bond of the amide and the N-CH₂ bond of the benzyl (B1604629) group. This analysis reveals the range of accessible conformations, the energy barriers between them, and how intermolecular interactions, like hydrogen bonding or π-π stacking, might influence the molecule's preferred shape.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm a molecule's structure.

Vibrational Frequencies: Theoretical vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. researchgate.net Each calculated frequency corresponds to a specific vibrational mode (e.g., stretching, bending) of the molecule's bonds. Due to systematic errors in the calculations, the computed frequencies are often multiplied by a scaling factor to improve agreement with experimental data. A study on 1-benzofuran-2-carboxylic acid demonstrated good agreement between scaled theoretical frequencies and experimental FT-IR data. researchgate.net

Interactive Table: Illustrative Comparison of Predicted and Experimental Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Predicted (Calculated) | Scaled | Experimental (Illustrative) |

|---|---|---|---|

| N-H Stretch | ~3550 | ~3408 | ~3400 |

| C-H Stretch (Aromatic) | ~3150 | ~3024 | ~3030 |

| C=O Stretch (Amide I) | ~1720 | ~1651 | ~1650 |

| N-H Bend / C-N Stretch (Amide II) | ~1580 | ~1517 | ~1520 |

Note: This table is illustrative. Experimental values are typical for this class of compound. Calculated values are hypothetical examples.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be predicted computationally, often using the Gauge-Invariant Atomic Orbital (GIAO) method within DFT. The calculated shifts are reported relative to a standard reference, such as Tetramethylsilane (TMS). These predictions are valuable for assigning peaks in experimental NMR spectra to specific atoms within the molecule.

Reactivity Indices and Fukui Functions for Predicting Reaction Sites

While the MEP surface gives a broad picture of reactivity, local reactivity descriptors provide more quantitative predictions about which specific atoms are most likely to participate in a reaction. Fukui functions and local softness are derived from DFT calculations and are central to this analysis. semanticscholar.org

The condensed Fukui function is calculated for each atom in the molecule to predict its reactivity towards different types of attack: researchgate.net

f⁺: Predicts the site for nucleophilic attack (where an electron is accepted). The atom with the highest f⁺ value is the most likely site.

f⁻: Predicts the site for electrophilic attack (where an electron is donated). The atom with the highest f⁻ value is the most reactive site.

f⁰: Predicts the site for radical attack.

For this compound, this analysis would precisely identify the most reactive carbon atoms on the benzofuran (B130515) and benzyl rings, as well as the reactivity of the heteroatoms (O, N), offering a more refined view of its chemical behavior than MEP analysis alone. semanticscholar.orgresearchgate.net

Ligand-Protein Interaction Modeling (e.g., Molecular Docking) for Mechanistic Insights

Molecular docking is a powerful computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial for understanding the mechanistic basis of a compound's biological activity by modeling the interactions between the ligand (in this case, a benzofuran derivative) and the amino acid residues within the protein's binding site.

Studies on various benzofuran-2-carboxamide (B1298429) derivatives have successfully employed molecular docking to elucidate their binding modes with different protein targets. For instance, research on benzofuran-2-carboxylic acids as inhibitors of Pim-1 kinase, a protein implicated in cancer, utilized molecular docking to predict how these compounds fit into the enzyme's active site nih.govscispace.com. Similarly, in silico investigations of benzofuran derivatives have been conducted to explore their potential as antibacterial agents and inhibitors of enzymes like Mycobacterium tuberculosis polyketide synthase 13 africanjournalofbiomedicalresearch.comnih.gov. These studies consistently demonstrate that the benzofuran scaffold serves as a versatile framework for designing targeted inhibitors.

A critical outcome of molecular docking studies is the identification of the specific binding pocket on the target protein and the key amino acid residues that form significant interactions with the ligand. This information is vital for structure-based drug design and optimization.

For example, in a study of oxindole/benzofuran hybrids designed as dual inhibitors of cyclin-dependent kinase 2 (CDK2) and glycogen (B147801) synthase kinase-3β (GSK-3β), molecular docking revealed that the N-unsubstituted isatin (B1672199) derivatives exhibited superior binding to the target kinases nih.gov. The binding mode of the most active compounds within the ATP-binding pocket of these kinases was characterized by key interactions with specific residues.

In another investigation focusing on benzofuran-1,3,4-oxadiazole derivatives as inhibitors of M. tuberculosis polyketide synthase 13 (Pks13), molecular docking identified the crucial amino acid residues within the enzyme's active site that interact with the inhibitors nih.gov. These findings are instrumental in understanding the structural requirements for potent inhibition.

The table below summarizes key interacting residues identified in molecular docking studies of various benzofuran derivatives with their respective protein targets. While this data is not specific to this compound, it provides a strong indication of the types of interactions this compound might form within similar binding environments.

Table 1: Key Interacting Residues for Benzofuran Derivatives with Protein Targets

| Derivative Class | Protein Target | Key Interacting Residues |

|---|---|---|

| Oxindole/Benzofuran Hybrids | CDK2/GSK-3β | Specific residues within the ATP-binding pocket |

| Benzofuran-1,3,4-Oxadiazoles | M. tuberculosis Pks13 | Amino acids in the enzyme's active site |

The stability of a ligand-protein complex is determined by a network of non-covalent interactions. These interactions, although individually weak, collectively contribute to the binding affinity of the ligand. Common non-covalent interactions observed in docking studies include hydrogen bonds, hydrophobic interactions, and π-π stacking.

The planar structure of the benzofuran core is particularly conducive to π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan in the protein's binding pocket. The carboxamide linker provides a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen), enabling the formation of crucial hydrogen bonds with the protein backbone or side chains. The benzyl group attached to the amide nitrogen can participate in hydrophobic interactions, further anchoring the ligand within the binding site.

A study on benzofuran derivatives as dual phosphoinositide 3-kinase (PI3K) and vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitors highlighted the importance of hydrogen bonding and other non-covalent interactions for their inhibitory activity nih.gov. For instance, the amide group of a highly active compound formed a pair of donor-acceptor hydrogen bonds with Gln859 and Val851 residues in the PI3Kα binding site nih.gov.

The table below details the types of non-covalent interactions that are likely to be important for the binding of this compound to protein targets, based on studies of its analogs.

Table 2: Potential Non-Covalent Interactions of this compound

| Structural Moiety | Potential Non-Covalent Interaction | Interacting Protein Residues (Examples) |

|---|---|---|

| Benzofuran Core | π-π Stacking | Phenylalanine, Tyrosine, Tryptophan |

| Carboxamide Linker | Hydrogen Bonding (Donor & Acceptor) | Glutamine, Aspartate, Valine |

Reaction Chemistry and Derivatization of N Benzyl 1 Benzofuran 2 Carboxamide

Modifications at the N-benzyl Moiety

The N-benzyl group provides a versatile handle for introducing structural diversity. Reactions can be targeted at the aromatic ring or the benzylic methylene (B1212753) bridge.

Aromatic Electrophilic and Nucleophilic Substitution Reactions

The benzene (B151609) ring of the N-benzyl group is susceptible to electrophilic aromatic substitution. The specific position of substitution (ortho, meta, or para) is directed by the electronic nature of the existing substituents and the reaction conditions. Common electrophilic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2), typically using a mixture of nitric acid and sulfuric acid.

Halogenation: Incorporation of halogen atoms (e.g., -Cl, -Br) using appropriate halogenating agents and a Lewis acid catalyst.

Sulfonation: Addition of a sulfonic acid group (-SO3H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, respectively, using an alkyl halide or acyl halide with a Lewis acid catalyst.

While less common, nucleophilic aromatic substitution can occur if the benzyl (B1604629) ring is substituted with strong electron-withdrawing groups.

Side-Chain Functionalization Reactions (e.g., Oxidation, Reduction, Halogenation)

The benzylic position (the -CH2- group attached to the benzene ring) exhibits enhanced reactivity. wikipedia.org This allows for a range of side-chain functionalization reactions:

Oxidation: The benzylic methylene group can be oxidized to a carbonyl group (C=O) using reagents like potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3). wikipedia.orgyoutube.com This would transform the N-benzyl group into an N-benzoyl group.

Reduction: While the benzyl group itself is generally stable to reduction, specific conditions can be employed for its removal (debenzylation). Catalytic hydrogenation, often using palladium on carbon (Pd/C), can cleave the benzyl-nitrogen bond. researchgate.nettandfonline.comorganic-chemistry.org Other methods include the use of sodium in liquid ammonia (B1221849) or strong acids. tandfonline.comresearchgate.net

Halogenation: Free radical bromination, for instance using N-bromosuccinimide (NBS), can selectively introduce a bromine atom at the benzylic position, affording an N-(α-bromobenzyl) derivative. youtube.com This halide can then serve as a leaving group for subsequent nucleophilic substitution reactions. youtube.com

Functionalization of the Benzofuran (B130515) Ring

The benzofuran ring is an electron-rich heterocyclic system, making it amenable to various chemical modifications, particularly electrophilic substitutions and metal-catalyzed cross-coupling reactions. hw.ac.ukresearchgate.netrsc.org

Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration, Sulfonation)

Electrophilic attack on the benzofuran ring generally occurs at the C2 or C3 position. stackexchange.comechemi.com The presence of the carboxamide group at the C2 position, being an electron-withdrawing group, deactivates this position and directs electrophiles primarily to the C3 position. hw.ac.uk Common electrophilic substitution reactions on the benzofuran nucleus include:

Halogenation: Introduction of halogen atoms onto the benzofuran ring can be achieved using various halogenating agents. researchgate.net These halogenated derivatives are valuable intermediates for further functionalization, particularly in cross-coupling reactions. nih.gov

Nitration: The introduction of a nitro group can be accomplished, leading to nitrobenzofuran derivatives.

Sulfonation: Reaction with sulfonating agents can introduce a sulfonic acid group onto the benzofuran ring.

The regioselectivity of these reactions can be influenced by the reaction conditions and the presence of other substituents on the benzene portion of the benzofuran ring.

Lithiation and Subsequent Electrophilic Quenching Reactions

Directed ortho-metalation, specifically lithiation, is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. In the context of benzofuran derivatives, lithiation can be achieved using strong bases like n-butyllithium. The most acidic proton in benzofuran is at the C2 position. hw.ac.ukrsc.org However, with the C2 position occupied by the carboxamide group in N-benzyl-1-benzofuran-2-carboxamide, lithiation is expected to occur at the C3 position. rsc.orgresearchgate.net The resulting lithiated intermediate can then be "quenched" by reacting it with a variety of electrophiles to introduce new substituents.

Table 1: Examples of Electrophiles for Quenching Lithiated Benzofurans

| Electrophile | Introduced Functional Group |

| Alkyl halides (e.g., CH3I) | Alkyl |

| Aldehydes/Ketones (e.g., CH3CHO) | Hydroxyalkyl |

| Carbon dioxide (CO2) | Carboxylic acid |

| Disulfides (e.g., (CH3S)2) | Thioether |

| Chlorophosphites | Phosphonate |

This strategy allows for the precise installation of a wide range of functional groups at the C3 position of the benzofuran core. rsc.orgnih.gov

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

Palladium-catalyzed cross-coupling reactions are among the most versatile and efficient methods for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. To utilize these reactions, the benzofuran ring must first be functionalized with a suitable handle, typically a halogen (e.g., Br, I) or a triflate group. This is often achieved through electrophilic halogenation as described in section 5.2.1.

Suzuki Coupling: This reaction involves the coupling of a halo-benzofuran derivative with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. nih.govacs.orgunideb.humdpi.com This method is widely used to introduce aryl or heteroaryl substituents. nih.gov For instance, a 3-bromo-N-benzyl-1-benzofuran-2-carboxamide could be coupled with various arylboronic acids to generate a library of 3-aryl derivatives. nih.govchemrxiv.orgnih.gov

Sonogashira Coupling: This reaction couples a halo-benzofuran with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. nih.govacs.orgresearchgate.netresearchgate.netacs.org This is an effective method for introducing alkynyl groups onto the benzofuran scaffold. These alkynyl derivatives can serve as versatile intermediates for further transformations.

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions on Benzofuran

| Reaction Name | Coupling Partners | Catalyst System | Bond Formed |

| Suzuki Coupling | Halo-benzofuran + Organoboron compound | Pd catalyst, Base | C-C (Aryl/Vinyl) |

| Sonogashira Coupling | Halo-benzofuran + Terminal alkyne | Pd catalyst, Cu co-catalyst, Base | C-C (Alkynyl) |

The strategic application of these cross-coupling reactions enables the synthesis of highly complex and diverse this compound derivatives, which is invaluable for structure-activity relationship (SAR) studies in drug discovery. researchgate.netchemrxiv.orgnih.govchemrxiv.org

Transformations of the Carboxamide Group

The amide functionality is a key site for derivatization, allowing for its conversion into other important functional groups such as amines, carboxylic acids, and esters, as well as enabling the exchange of the N-benzyl moiety.

The reduction of the carboxamide group in this compound to the corresponding amine, (1-benzofuran-2-yl)-N-benzylmethanamine, is a valuable transformation that provides access to a different class of compounds with potentially distinct biological activities. While specific literature on the reduction of this particular compound is not abundant, the reduction of amides is a well-established reaction in organic synthesis.

Strong reducing agents are typically required for this transformation. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for the reduction of primary, secondary, and tertiary amides to their corresponding amines. The reaction is generally carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction mixture and isolate the amine product.

Table 1: General Conditions for Amide Reduction

| Reagent | Solvent | General Conditions | Product |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | Anhydrous, followed by aqueous workup | (1-Benzofuran-2-yl)-N-benzylmethanamine |

Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce amides on its own. However, its reactivity can be enhanced by the use of additives. For instance, the NaBH₄–CoCl₂ system has been shown to be effective for the reduction of amides to amines in both hydroxylic and non-hydroxylic solvents. mdma.ch

The carboxamide group can be hydrolyzed to yield benzofuran-2-carboxylic acid. This transformation is typically achieved under acidic or basic conditions. For instance, a conventional hydrolytic approach using sodium hydroxide (B78521) (NaOH) in ethanol (B145695) (EtOH) has been successfully employed to hydrolyze a similar N-(quinolin-8-yl)benzofuran-2-carboxamide to its corresponding carboxylic acid in good yield. mdpi.com This suggests that similar conditions would be effective for the hydrolysis of this compound.

Once benzofuran-2-carboxylic acid is obtained, it can be converted to various ester derivatives through esterification. Two common methods for this are the Fischer-Speier esterification and dicyclohexylcarbodiimide (B1669883) (DCC) coupling.

The Fischer-Speier esterification involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). wikipedia.orgorganic-chemistry.org The reaction is an equilibrium process, and to drive it towards the ester product, an excess of the alcohol is often used, or the water byproduct is removed. wikipedia.orgorganic-chemistry.org

DCC coupling is a milder method that uses dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate the reaction between the carboxylic acid and an alcohol. organic-chemistry.orglibretexts.orglibretexts.orgchemspider.com This method is often preferred for more sensitive or sterically hindered substrates. organic-chemistry.org The addition of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can significantly accelerate the reaction. organic-chemistry.orgorganic-chemistry.org

Table 2: General Conditions for Hydrolysis and Esterification

| Reaction | Reagents | Solvent | General Conditions | Product |

|---|---|---|---|---|

| Hydrolysis | NaOH | EtOH/H₂O | Reflux | Benzofuran-2-carboxylic acid |

| Fischer-Speier Esterification | Alcohol, H₂SO₄ or TsOH | Toluene or excess alcohol | Reflux, often with water removal | Benzofuran-2-carboxylate ester |

| DCC Coupling Esterification | Alcohol, DCC, DMAP (cat.) | Dichloromethane (DCM) | Room temperature | Benzofuran-2-carboxylate ester |

Transamidation offers a direct route to diversify the amide functionality by exchanging the N-benzyl group with other amines. A highly efficient one-pot, two-step transamidation procedure has been developed for C3-substituted N-(quinolin-8-yl)benzofuran-2-carboxamides, which is applicable to this compound. mdpi.comnih.govchemrxiv.org

The process involves two key steps:

Boc Activation: The initial amide is treated with di-tert-butyl dicarbonate (B1257347) (Boc₂O) and a catalytic amount of 4-dimethylaminopyridine (DMAP). This forms a reactive N-acyl-Boc-carbamate intermediate.

Aminolysis: The activated intermediate is then treated with a new amine, which displaces the original amino group to form the new amide product.

This protocol has been shown to be effective with a variety of amines, including primary and secondary amines, affording the corresponding transamidated products in good to excellent yields. mdpi.com

Table 3: One-Pot, Two-Step Transamidation Protocol

| Step | Reagents | Solvent | Temperature |

|---|---|---|---|

| 1. Boc Activation | Boc₂O, DMAP (cat.) | Acetonitrile (B52724) (MeCN) | 60 °C |

| 2. Aminolysis | New Amine | Toluene | 60 °C |

This method is particularly advantageous as it proceeds under relatively mild conditions and tolerates a range of functional groups. mdpi.com

Heterocyclic Annulation Strategies Involving the Compound

The this compound scaffold can serve as a building block for the synthesis of more complex, fused heterocyclic systems. While specific examples starting directly from this compound are not extensively documented, general strategies involving benzofuran derivatives can be extrapolated.

One potential strategy involves the reduction of the carboxamide to the corresponding amine, (1-benzofuran-2-yl)-N-benzylmethanamine, as described in section 5.3.1. This amine could then undergo intramolecular cyclization reactions to form fused nitrogen-containing heterocycles. For example, a Pictet-Spengler-type reaction could be envisioned if the benzyl group contains an appropriately positioned activating group, leading to the formation of a tetrahydro-β-carboline analogue fused to the benzofuran ring.

Another approach could involve the synthesis of derivatives where the benzofuran ring or the benzyl group is further functionalized to allow for intramolecular cyclization. For instance, the introduction of a reactive group at the C3 position of the benzofuran ring could enable annulation reactions to form fused systems such as pyrimidobenzofurans or oxazinobenzofurans. A novel N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide has been synthesized through a multi-step process involving a Curtius rearrangement, demonstrating the feasibility of constructing fused pyrimidine (B1678525) rings from furan (B31954) carboxamide precursors. nih.gov

The development of such annulation strategies would significantly expand the chemical space accessible from this compound, leading to novel polycyclic scaffolds with potential applications in medicinal chemistry and materials science.

Exploration of Structure Activity Relationships Sar and Molecular Mechanisms Non Clinical

Design Principles for Modulating Molecular Recognition based on N-benzyl-1-benzofuran-2-carboxamide Scaffold

The design of potent and selective ligands based on the this compound core relies on several key principles aimed at optimizing molecular recognition by biological targets. The benzofuran (B130515) ring system itself is a well-established "privileged scaffold" in drug discovery, known for its ability to interact with a diverse range of proteins. nih.govontosight.ai

A primary design consideration involves modifications at the C-2 position of the benzofuran ring. SAR studies have consistently shown that substitutions at this position, particularly with ester or heterocyclic rings, are crucial for the cytotoxic activity of benzofuran derivatives. nih.gov The carboxamide linkage in this compound provides a key structural motif that can participate in hydrogen bonding with target proteins, serving as an anchor point within a binding site.

Further design strategies focus on the N-substituents of the carboxamide group. The strategic introduction of different groups on the benzyl (B1604629) moiety and the amide nitrogen allows for fine-tuning of the molecule's properties to achieve desired biological effects. For instance, N-arylation and N-alkylation have been employed to create derivatives with high affinity for specific targets, such as sigma receptors. nih.gov The synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides demonstrates a design principle where incorporating a basic piperidine (B6355638) ring can enhance interactions with the receptor. nih.gov

Molecular hybridization is another powerful design principle. This involves combining the benzofuran-2-carboxamide (B1298429) scaffold with other pharmacophores to create hybrid molecules with dual or enhanced activity. This approach has been used to develop potential dual inhibitors of PI3K and VEGFR-2, targeting multiple pathways involved in cancer progression. nih.gov The orientation of the bicyclic benzofuran ring system and the N-benzyl group is also critical, as it dictates the molecule's ability to fit within the spatial constraints of a target's binding pocket and can influence whether the compound acts as an inhibitor or an accelerator of protein aggregation, as seen in studies on Amyloid Beta (Aβ42) aggregation. researchgate.net

Impact of Substituent Effects on Theoretical Binding Affinity and Molecular Properties

Substituent effects can be categorized based on their location on the scaffold:

Benzofuran Ring: Substitutions on the benzofuran nucleus can significantly alter electronic properties and receptor interactions. For example, introducing two methoxy (B1213986) groups at the C-5 and C-6 positions of the benzofuran ring in certain N-alkylated derivatives was found to enhance selectivity for the sigma-1 receptor over the sigma-2 receptor. nih.gov

N-benzyl Group: Modifications to the benzyl ring are a common strategy to modulate activity. The introduction of halogen atoms, which are hydrophobic and can alter electron distribution, is considered beneficial for cytotoxic properties. nih.gov Studies have shown that the position of the halogen is critical, with maximum activity often recorded when a halogen atom is placed at the para position of the phenyl ring. nih.gov Conversely, adding steric bulk, such as a methyl group, to the benzylic carbon (the carbon connecting the phenyl ring to the amide nitrogen) can be detrimental, with one study noting a ~50-fold reduction in antiviral potency, likely due to an unfavorable conformational twist. acs.org

Amide Linkage: The inclusion of hydrophilic groups, often via N-alkylation of the carboxamide, can improve physicochemical properties such as solubility, which is a critical factor for drug development. nih.gov The incorporation of a piperidine moiety is a prime example of this strategy. nih.govnih.gov

The following table summarizes the observed impact of various substituents on the molecular properties and activity of the benzofuran-2-carboxamide scaffold.

| Position of Substitution | Substituent Type | Observed Impact | Reference(s) |

| N-benzyl Phenyl Ring | Halogen (e.g., Chloro, Bromo) | Enhances cytotoxic properties; para-position often optimal. | nih.gov |

| Benzofuran Ring (C5, C6) | Methoxy | Increases selectivity for sigma-1 over sigma-2 receptors. | nih.gov |

| Amide Nitrogen (N-alkylation) | Piperidine | Improves physicochemical properties; enhances receptor binding. | nih.govnih.gov |

| Benzylic Carbon | Methyl | Reduces potency in some contexts due to negative steric effects. | acs.org |

Mechanistic Insights into Hypothetical Molecular Interactions (e.g., Enzyme Inhibition, Receptor Modulation)

Based on studies of related benzofuran-2-carboxamide derivatives, several hypothetical molecular interaction mechanisms can be proposed for this compound and its analogues. These compounds are capable of engaging in a variety of non-covalent interactions within the binding sites of proteins.

Enzyme Inhibition: Many benzofuran derivatives have been investigated as inhibitors of various protein kinases, which play critical roles in cell signaling and proliferation. nih.gov The mechanism often involves the compound binding to the ATP-binding pocket of the kinase. In this context, the this compound scaffold could hypothetically:

Form Hydrogen Bonds: The carboxamide moiety is a key interaction element, with the amide N-H group acting as a hydrogen bond donor and the carbonyl oxygen acting as a hydrogen bond acceptor. These interactions can mimic those formed by the adenine (B156593) ring of ATP with the hinge region of the kinase. nih.gov

Engage in Hydrophobic and π-Stacking Interactions: The aromatic benzofuran and benzyl rings can occupy hydrophobic pockets within the enzyme's active site, forming favorable van der Waals and π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

For example, in the development of dual PI3K/VEGFR-2 inhibitors, the benzofuran scaffold was specifically chosen for its potential to inhibit these kinases. nih.gov Inhibition of VEGFR-2 disrupts angiogenesis, a process critical for tumor growth, while PI3K inhibition can interfere with cell survival pathways. nih.gov Similarly, derivatives have been designed to inhibit the hypoxia-inducible factor (HIF-1) pathway, which is crucial for tumor survival in low-oxygen environments. nih.gov

Receptor Modulation: The scaffold has also proven effective in modulating receptor function. Studies on N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides showed they act as high-affinity, selective ligands for sigma receptors. nih.gov This suggests a mechanism where the specific arrangement of the benzofuran core, the N-phenyl group, and the N-alkylpiperidine side chain complements the topography of the sigma receptor binding site, leading to antagonism or inhibition. nih.gov

Furthermore, molecular docking studies of N-phenylbenzofuran-2-carboxamide derivatives as modulators of Aβ42 aggregation suggest that the orientation of the bicyclic aromatic rings is a determining factor in their activity. researchgate.net This highlights the importance of shape complementarity in driving molecular interactions, where the scaffold can either disrupt or promote the protein-protein interactions that lead to aggregation.

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is the cornerstone for the separation and purity evaluation of N-benzyl-1-benzofuran-2-carboxamide. By partitioning the compound between a stationary phase and a mobile phase, these techniques can effectively separate it from starting materials, byproducts, and degradation products.

High-Performance Liquid Chromatography (HPLC) is a principal technique for assessing the purity of this compound. Reversed-phase HPLC is commonly employed, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. vulcanchem.com A gradient elution, typically involving a mixture of acetonitrile (B52724) and water, allows for the effective separation of the target compound from impurities with different polarities. vulcanchem.com The retention time of the compound is a key identifier under specific chromatographic conditions, while the peak area corresponds to its concentration, enabling quantitative analysis and purity determination. Purity levels are often reported as a percentage of the total peak area observed in the chromatogram. nih.govacs.org

Table 1: Illustrative HPLC Purity Data for Carboxamide Analogs This table illustrates typical data presentation for HPLC purity analysis of related compounds, as specific data for this compound is proprietary.

| Compound ID | Chromatographic Conditions | Retention Time (min) | Purity (%) | Reference |

|---|---|---|---|---|

| Pyrazoline Carboxamide (3l) | Eluent: Hexane/EtOAc = 3/1 | Not Reported | 99.79 | acs.org |

| Pyrazoline Carboxamide (3j) | Eluent: Hexane/EtOAc = 3/1 | Not Reported | 98.51 | acs.org |

| Pyrazoline Carbothioamide (3a) | Eluent: Hexane/EtOAc = 3/1 | Not Reported | 94.65 | nih.gov |

Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its relatively high molecular weight and low volatility, which can lead to thermal degradation in the GC inlet. However, GC-MS is a powerful tool for identifying volatile impurities or for analyzing fragments of the molecule. For instance, the benzyl (B1604629) group could be identified as benzyl-containing fragments following thermal decomposition or derivatization. A predicted GC-MS spectrum for a related volatile compound, benzyl acetate, shows characteristic fragmentation patterns that can serve as a guide for identifying such substructures. hmdb.ca

This compound itself is an achiral molecule and thus does not form enantiomers. However, chiral chromatography becomes a critical analytical technique if a chiral center is introduced into the molecule, for example, by modifying the benzyl group to a chiral moiety like 1-phenylethyl, as seen in the related compound N-(1-phenylethyl)-1-benzofuran-2-carboxamide. sigmaaldrich.com For analogous chiral carboxamide compounds, such as certain synthetic cannabinoid receptor agonists, chiral HPLC methods have been developed to separate and quantify the (S)- and (R)-enantiomers. nih.gov These methods often utilize columns with chiral stationary phases, such as amylose (B160209) or cellulose (B213188) derivatives, under isocratic conditions to achieve high resolution. nih.gov The ability to resolve enantiomers is crucial, as they often exhibit different pharmacological activities.

Table 2: Chiral Stationary Phases for Separation of Related Carboxamide Compounds

| Compound Type | Effective Chiral Stationary Phase | Resolution (Rs) | Reference |

|---|---|---|---|

| SCRAs with terminal methyl ester | Lux® Amylose-1 [Amylose tris(3,5-dimethylphenylcarbamate)] | ≥ 1.99 | nih.gov |

| SCRAs with terminal amide | Lux® i-Cellulose-5 | ≥ 1.99 | nih.gov |

Hyphenated Techniques (e.g., LC-MS/MS)

The coupling of liquid chromatography with mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), provides a highly sensitive and selective method for the characterization and quantification of this compound. An electron ionization mass spectrum of the compound would be expected to show a molecular ion peak at an m/z corresponding to its molecular weight (251.28 g/mol ). vulcanchem.com

LC-MS/MS is invaluable for structural confirmation, impurity profiling, and metabolite identification. For some benzofuran (B130515) derivatives, direct analysis by atmospheric pressure ionization can be challenging, sometimes necessitating post-column derivatization to yield a derivative more amenable to MS analysis. nih.gov Modern high-resolution mass spectrometry, such as Liquid Chromatography-Quadrupole/Time-of-Flight (LC-Q/TOF), can provide highly accurate mass measurements, which serve to confirm the elemental composition of the molecule or its derivatives. nih.gov For example, a related furo[3,4-d]pyrimidine-carboxamide showed an experimental mass that was identical to its theoretical mass to four decimal places, confirming its chemical formula. nih.gov

Spectrophotometric Methods (e.g., UV-Vis Spectroscopy)

UV-Visible spectroscopy is a straightforward and accessible method for the characterization of this compound, owing to the chromophoric benzofuran and benzyl groups. Benzofuran derivatives typically exhibit distinct absorption spectra in the ultraviolet region. researchgate.netresearchgate.net For instance, related benzofuran mono-crown derivatives show two primary absorption bands, one around 290 nm and a shoulder between 325-350 nm. researchgate.net The absorption spectrum of the parent structure, benzofuran-2-carboxylic acid, is also well-documented. nist.gov While not highly specific, UV-Vis spectroscopy can be used for quantitative analysis by constructing a calibration curve according to the Beer-Lambert law, and it is frequently used as a detector in HPLC systems.

Table 3: Reported UV Absorption Maxima for Related Benzofuran Structures

| Compound/Class | Solvent | Absorption Maxima (λmax) | Reference |

|---|---|---|---|

| Benzofuran mono-crown derivative 1 | THF | 290 nm, shoulder at 325-350 nm | researchgate.net |

| Benzofuran mono-crown derivative 2 | THF | 284 nm, shoulder at 325-350 nm | researchgate.net |

| Carbofuran-azo dye complex | Alkaline Medium | 429 nm | semanticscholar.orgresearchgate.net |

Elemental Analysis and Titrimetric Methods for Composition Verification

Elemental analysis provides fundamental verification of the empirical formula of this compound (C₁₆H₁₃NO₂). While classical combustion analysis is a traditional approach, high-resolution mass spectrometry (HRMS), as mentioned previously, offers a modern and highly accurate alternative for confirming the elemental composition. nih.gov

Titrimetric methods are generally not used for the direct quantification of the amide itself. However, they can be applied to verify the composition via its chemical derivatives. For example, the compound can be hydrolyzed under acidic or basic conditions to yield benzofuran-2-carboxylic acid and benzylamine (B48309). The resulting carboxylic acid can then be quantified using a standard acid-base titration with an indicator like phenolphthalein (B1677637) or by potentiometric titration against a standardized base such as sodium hydroxide (B78521). researchgate.net This multi-step process can serve as a method for assay determination and verification of the carboxamide functional group.

Future Directions and Research Perspectives

Development of Novel and Sustainable Synthetic Pathways for N-benzyl-1-benzofuran-2-carboxamide

The synthesis of this compound and its derivatives is moving beyond traditional methods towards more efficient, modular, and environmentally benign approaches. A significant advancement is the development of a three-step synthetic route starting from the commercially available benzofuran-2-carboxylic acid. nih.govnih.govchemrxiv.orgmdpi.com This strategy involves the installation of an 8-aminoquinoline (B160924) (8-AQ) directing group, followed by a palladium-catalyzed C–H arylation to introduce substituents at the C3 position of the benzofuran (B130515) ring, and finally, a one-pot, two-step transamidation to install the desired N-benzyl group and remove the auxiliary. nih.govmdpi.com This modular approach allows for the creation of a diverse library of derivatives with high efficiency. nih.govchemrxiv.orgdiva-portal.org

Future research will likely focus on refining these catalytic systems to enhance sustainability. Key areas of development include:

Catalyst Improvement: Exploring the use of more abundant and less toxic first-row transition metals, such as copper, nickel, or iron, to replace palladium in C-H functionalization and coupling reactions. acs.org

Green Solvents: Expanding the use of environmentally friendly solvents. Studies have already shown that solvents like cyclopentyl methyl ether (CPME) can improve reaction yields in C-H arylation processes. nih.govchemrxiv.org

One-Pot Procedures: Designing more sophisticated tandem or domino reactions that combine multiple synthetic steps into a single operation, reducing waste, time, and resource consumption.

Electrochemical Synthesis: Investigating electrochemical methods, which use electricity to drive reactions, minimizing the need for chemical oxidants or reductants and aligning with the principles of green chemistry. rsc.org

Table 1: Comparison of Modern Synthetic Strategies for Benzofuran-2-Carboxamide (B1298429) Derivatives

| Synthetic Strategy | Key Features | Catalyst/Reagents | Advantages | Reference |

|---|---|---|---|---|

| 8-AQ Directed C-H Arylation & Transamidation | Three-step modular synthesis from benzofuran-2-carboxylic acid. Allows C3 functionalization. | Pd(OAc)₂, AgOAc, 8-aminoquinoline, Boc₂O, DMAP | Highly modular, efficient, allows for late-stage diversification, compatible with various functional groups. | nih.govmdpi.com |

| Heck-type Cyclizations | Intramolecular cyclization to form the benzofuran ring. | Palladium catalysts (e.g., PdCl₂) | Well-established method for core scaffold synthesis. | nih.govrsc.org |

| Sonogashira Coupling & Carbonylative Cyclization | Coupling of phenols with terminal alkynes followed by cyclization. | Palladium and Copper catalysts | Efficient for constructing the core benzofuran structure. | nih.gov |

| Sustainable Solvent Use | Utilization of green solvents in established reactions. | Cyclopentyl methyl ether (CPME) | Reduces environmental impact, can improve reaction efficiency. | nih.govchemrxiv.org |